molecular formula C15H14N4O2 B1372698 5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione CAS No. 1114822-85-3

5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione

Cat. No. B1372698
M. Wt: 282.3 g/mol
InChI Key: RUWIMHQTUUVVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione” is a chemical compound with the molecular formula C15H14N4O2 and a molecular weight of 282.3 . It is intended for research use only and not for diagnostic or therapeutic use .


Physical And Chemical Properties Analysis

This compound is a solid and should be stored at room temperature . The molecular formula is C15H14N4O2 and the molecular weight is 282.3 .

Scientific Research Applications

Amnesia-Reversal Activity

A study by Butler et al. (1987) investigated the amnesia-reversal activity of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, which are structurally related to 5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione. They found that these compounds could reverse electroconvulsive shock-induced amnesia in mice, with specific variations in ring size and heteroatoms affecting activity. This research suggests potential therapeutic applications in cognitive disorders (Butler et al., 1987).

Antihypertensive Properties

Demirayak et al. (2004) synthesized derivatives of pyridazinone and phthalazinone, structurally similar to the compound . They evaluated these compounds for their antihypertensive activities both in vitro and in vivo. The study found that some pyridazinone derivatives demonstrated appreciable antihypertensive activity, indicating potential use in treating hypertension (Demirayak et al., 2004).

Electrochromic Applications

Cho et al. (2015) explored the use of pyrrolo-acenaphtho-pyridazine-diones, related to the compound , in electrochromic applications. They synthesized novel electron acceptors and incorporated them into conjugated polymers, which showed potential for use in electrochromic devices due to their color-changing properties and high redox stability (Cho et al., 2015).

Photo-Induced Oxidation of Amines

Nitta et al. (2005) studied the properties of compounds similar to 5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione, specifically their ability to oxidize amines under photo-irradiation conditions. This research suggests potential applications in photochemistry and materials science (Nitta et al., 2005).

Antiviral Evaluation

Cobo et al. (1997) synthesized and evaluated pyrrolo[3,4-c]pyridin-1,3(2H)-dione derivatives, structurally related to the compound in focus, for their antiviral activity. While the compounds were found to be inactive, this research contributes to the understanding of the potential antiviral applications of similar compounds (Cobo et al., 1997).

properties

IUPAC Name

5-(3-aminophenyl)-3,7,8,9-tetrahydro-2H-pyridazino[4,5-a]pyrrolizine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c16-9-4-1-3-8(7-9)13-12-11(10-5-2-6-19(10)13)14(20)17-18-15(12)21/h1,3-4,7H,2,5-6,16H2,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWIMHQTUUVVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C(N2C1)C4=CC(=CC=C4)N)C(=O)NNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901134489
Record name 2H-Pyridazino[4,5-a]pyrrolizine-1,4(3H,7H)-dione, 5-(3-aminophenyl)-8,9-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901134489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione

CAS RN

1114822-85-3
Record name 2H-Pyridazino[4,5-a]pyrrolizine-1,4(3H,7H)-dione, 5-(3-aminophenyl)-8,9-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114822-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyridazino[4,5-a]pyrrolizine-1,4(3H,7H)-dione, 5-(3-aminophenyl)-8,9-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901134489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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